1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor has been implicated in a variety of diseases, including cancer and neurodegenerative disorders .
Mode of Action
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype . , suggesting a low risk of cardiotoxicity.
Biochemical Pathways
The σ1 receptor is known to modulate various ion channels and g-protein-coupled receptors . Therefore, the compound’s interaction with the σ1 receptor could potentially influence multiple biochemical pathways.
Pharmacokinetics
The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .
Result of Action
The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . The exact molecular and cellular effects of the compound’s action are still under investigation.
Action Environment
The action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For instance, the compound’s metabolism could be affected by factors that influence the activity of CYP3A4, such as other drugs, certain foods, and genetic variability . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a benzyl-substituted isobenzofuran derivative, under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: It can be utilized in the production of advanced materials or as a chemical intermediate.
Comparison with Similar Compounds
Spiro[isobenzofuran-1,4'-piperidin]-3-one
1'-Methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
1'-Ethyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Properties
IUPAC Name |
1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXNEAPKBXXMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437639 | |
Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-42-6 | |
Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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